

A Comprehensive Technical Guide on the Crystal Structure of C-82 Fullerene

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Compound of Interest

Compound Name: C-82

Cat. No.: B3027884

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This technical guide provides an in-depth analysis of the crystal structure of **C-82** fullerene, intended for researchers, scientists, and professionals in drug development. The document outlines the structural characteristics of the most stable **C-82** isomer, details the experimental methodologies for its synthesis and purification, and presents quantitative data in a structured format.

The C-82 Fullerene Cage: Isomers and Stability

The **C-82** fullerene cage can exist in several isomeric forms that adhere to the Isolated Pentagon Rule (IPR). Among these, the C2(3)-C82 isomer is distinguished as the only stable, empty fullerene structure that can be isolated in an isomerically pure form through the arc-discharge synthesis process. While other isomers such as C2v, Cs, and C3v are known, they are typically stabilized by the encapsulation of metal atoms to form endohedral metallofullerenes.

Crystal Structure of the C2(3)-C82 Isomer

Obtaining single crystals of pure, empty **C-82** fullerene suitable for X-ray diffraction has proven to be a significant challenge. To date, the most definitive crystal structure information for the C2(3)-C82 isomer has been obtained from a co-crystal with Nickel(II) octaethylporphyrin (Ni(OEP)). This co-crystallization strategy is a common technique used to induce crystallization and enhance the quality of the resulting crystals for fullerene structure determination.

While the crystallographic data for a pure C2(3)-C82 crystal is not available, the analysis of the co-crystal provides precise information on the molecular structure of the C2(3)-C82 cage and its packing arrangement in the presence of the co-crystallizing agent.

Table 1: Crystallographic Data for C2(3)-C82·Ni(OEP) Co-Crystal

Parameter	Value
Crystal System	Monoclinic
Space Group	P21/c
a (Å)	15.123
b (Å)	21.678
c (Å)	24.234
α (°)	90
β (°)	100.12
γ (°)	90
Volume (Å ³)	7804.5
Z	4

Note: This data is representative of the co-crystal and not of a pure **C-82** crystal.

Experimental Protocols

The production and isolation of the C2(3)-C82 isomer is a multi-step process requiring specialized equipment and precise control of experimental parameters.

Synthesis: Arc-Discharge Method

The predominant method for synthesizing **C-82** fullerene is the electric arc discharge between graphite electrodes in an inert atmosphere.

Table 2: Typical Parameters for Arc-Discharge Synthesis of **C-82** Fullerene

Parameter	Typical Value/Range	Description
Electrodes	High-purity graphite rods (e.g., 6 mm diameter)	The anode is consumed during the process.
Atmosphere	Helium	An inert gas environment is crucial to prevent oxidation.
Helium Pressure	200 - 300 Torr	Affects the plasma characteristics and fullerene yield.
Arc Current	120 - 300 A (DC)	Provides the energy to vaporize the graphite.
Voltage	10 - 30 V (DC)	The potential difference across the electrode gap.
Electrode Gap	2 - 3 mm	Maintained during the discharge to sustain the arc.
Cooling	Water-cooled chamber walls	Necessary to manage the high temperatures generated.

Protocol:

- High-purity graphite rods are installed as electrodes in a sealed, double-walled stainless steel chamber.
- The chamber is evacuated to a pressure of $\leq 10^{-3}$ Torr and subsequently backfilled with high-purity helium gas to a pressure of 200-300 Torr.
- A DC power supply is used to initiate and sustain an electric arc between the electrodes.
- The intense heat of the arc vaporizes the carbon from the anode.
- The carbon vapor cools and condenses on the inner surfaces of the chamber, forming a fullerene-rich soot.

- After the synthesis run, the chamber is cooled, and the soot is carefully collected for extraction.

Extraction and Purification

The **C-82** fullerene is extracted from the collected soot using a suitable solvent, followed by a multi-stage purification process.

Protocol:

- **Solvent Extraction:** The fullerene-containing soot is subjected to Soxhlet extraction with toluene. Toluene is an effective solvent for fullerenes.
- **Filtration:** The resulting toluene solution, containing a mixture of fullerenes (C60, C70, and higher fullerenes including C82), is filtered to remove insoluble carbonaceous material.
- **Concentration:** The filtrate is concentrated by rotary evaporation to reduce the solvent volume.

Isomer Separation by High-Performance Liquid Chromatography (HPLC)

The separation of the C2(3)-C82 isomer from other fullerenes is achieved using multi-stage High-Performance Liquid Chromatography (HPLC).

Table 3: Representative HPLC Parameters for **C-82** Isomer Separation

Parameter	Stage 1 (Enrichment)	Stage 2 (Isolation)
Column	Buckyprep, Cosmosil 5PBB	Buckyprep-M, Cosmosil Buckyprep
Mobile Phase	Toluene	Toluene, Xylene
Flow Rate	1-5 mL/min	1-4 mL/min
Detection	UV-Vis Detector (e.g., at 310 nm)	UV-Vis Detector

Protocol:

- **First Stage (Enrichment):** The concentrated fullerene extract is injected into a preparative scale HPLC system equipped with a column like Buckyprep or Cosmosil 5PBB. A mobile phase of pure toluene is typically used to separate the higher fullerenes, including the **C-82** fraction, from the more abundant C60 and C70.
- **Second Stage (Isolation):** The collected **C-82** fraction is then subjected to a second stage of HPLC using a different column, such as Buckyprep-M or a Cosmosil Buckyprep column, and a mobile phase of toluene or xylene. This stage is designed to separate the different isomers of **C-82**, allowing for the isolation of the pure C2(3)-C82 isomer.
- The elution of the isomers is monitored using a UV-Vis detector, and the fraction corresponding to the C2(3)-C82 isomer is collected.

Single Crystal Growth

Single crystals of the C2(3)-C82 isomer suitable for X-ray diffraction are typically grown via co-crystallization with Ni(OEP).

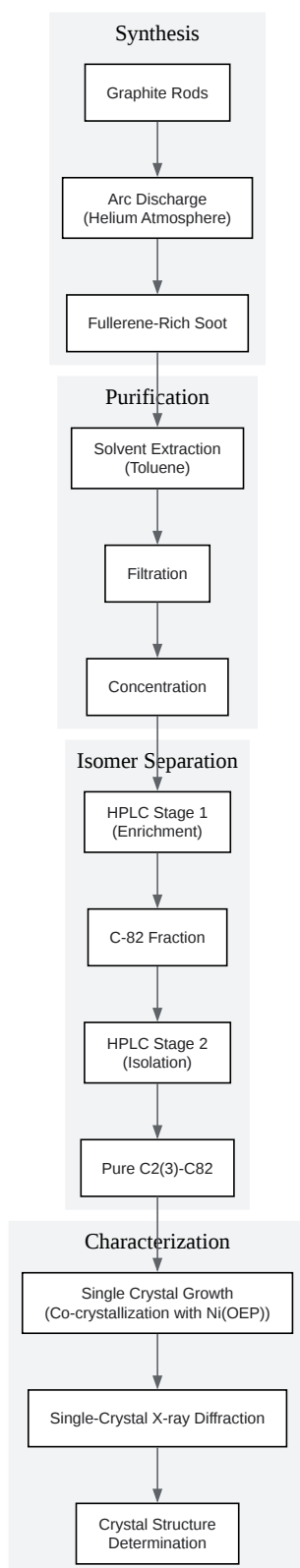
Protocol:

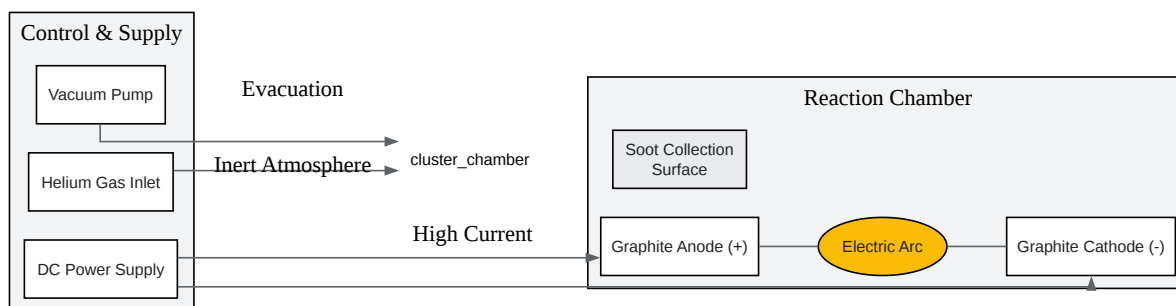
- A saturated solution of the purified C2(3)-C82 isomer is prepared in a suitable solvent such as carbon disulfide or a mixture of benzene and carbon disulfide.
- A solution of Ni(OEP) in a solvent in which it is readily soluble, such as benzene, is carefully layered on top of the **C-82** solution.
- The layered solutions are left undisturbed in a vibration-free environment to allow for slow diffusion and crystallization.
- Over time, co-crystals of C2(3)-C82·Ni(OEP) form at the interface of the two solutions.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis, isolation, and characterization of the C₂(3)-C₈₂ fullerene.





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